Ancistrotecine B
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Overview
Description
Ancistrotecine B is a naphthylisoquinoline alkaloid known for its potent inhibitory effects on the Nav1.7 sodium channel. This compound has garnered significant attention due to its ability to alleviate inflammatory pain in mice . The molecular formula of this compound is C26H31NO4, and it has a molecular weight of 421.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Ancistrotecine B are not well-documented. given its research applications, it is likely produced in specialized laboratories under controlled conditions to ensure purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Ancistrotecine B primarily undergoes reactions typical of naphthylisoquinoline alkaloids. These reactions include:
Reduction: Reduction reactions may also be possible, but detailed information is lacking.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions for these reactions depend on the desired outcome and the functional groups involved.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can have varying biological activities and properties.
Scientific Research Applications
Ancistrotecine B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying naphthylisoquinoline alkaloids and their chemical properties.
Biology: Investigated for its effects on sodium channels and its potential as a tool for studying ion channel function.
Medicine: Explored for its potential therapeutic effects, particularly in alleviating inflammatory pain.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Ancistrotecine B exerts its effects by inhibiting the Nav1.7 sodium channel with an IC50 value of 0.73 μM . This inhibition reduces the influx of sodium ions, thereby decreasing neuronal excitability and alleviating pain. The molecular targets and pathways involved include the Nav1.7 sodium channel, which plays a crucial role in pain signaling.
Comparison with Similar Compounds
Similar Compounds
Ancistrotecine B is similar to other sodium channel inhibitors, such as:
Lidocaine: An amide local anesthetic with anti-inflammatory properties.
Amitriptyline hydrochloride: A tricyclic antidepressant with antinociceptive activities.
Phenytoin sodium: A stabilizer for voltage-gated sodium channels.
Uniqueness
What sets this compound apart from these compounds is its specific inhibition of the Nav1.7 sodium channel, which is particularly relevant for pain management. Its unique structure as a naphthylisoquinoline alkaloid also distinguishes it from other sodium channel inhibitors.
Properties
Molecular Formula |
C26H31NO4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[(1S,3S)-6,8-dimethoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-7-yl]-8-methoxy-6-methylnaphthalen-1-ol |
InChI |
InChI=1S/C26H31NO4/c1-14-10-19-18(8-9-20(28)24(19)21(11-14)29-5)25-22(30-6)13-17-12-15(2)27(4)16(3)23(17)26(25)31-7/h8-11,13,15-16,28H,12H2,1-7H3/t15-,16-/m0/s1 |
InChI Key |
LPLDOTPFINCOQG-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2[C@@H](N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C)OC |
Origin of Product |
United States |
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